(R)-6-[2-[Ethyl[4-[2-(ethylamino)ethyl]benzyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol, commonly referred to as Elacestrant, is a synthetic compound with the chemical formula C30H38N2O2 and a molecular weight of 458.63 g/mol. The compound is classified as a selective estrogen receptor modulator (SERM) and is primarily investigated for its potential therapeutic applications in treating estrogen receptor-positive breast cancer. Its IUPAC name reflects its complex structure, which includes multiple functional groups such as amines and methoxy groups.
Elacestrant is categorized under the broader class of compounds known as SERMs. These compounds exhibit tissue-selective estrogen receptor activity, which can either mimic or block estrogen's effects in different tissues. Elacestrant specifically targets estrogen receptors in breast tissue, making it a candidate for hormone-sensitive cancers. The compound has been studied for its efficacy in clinical settings, particularly for patients with advanced breast cancer who have shown resistance to traditional hormonal therapies .
The synthesis of Elacestrant involves several key steps that typically include:
The synthesis requires careful control of reaction conditions to achieve high purity and yield, typically assessed through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
The molecular structure of Elacestrant is characterized by a complex arrangement that includes:
The three-dimensional conformation is crucial for its biological activity, particularly its interaction with estrogen receptors. The compound's stereochemistry is specified by the (R) configuration at one of its chiral centers, which influences its pharmacological properties.
Elacestrant undergoes various chemical reactions typical for drug candidates:
These reactions are essential for elucidating the compound's pharmacokinetics and pharmacodynamics .
Elacestrant functions primarily as an antagonist of estrogen receptors in breast tissue. Its mechanism involves:
Elacestrant is primarily researched for its applications in oncology:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5